molecular formula C13H19NO4 B12797913 N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol CAS No. 117781-09-6

N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol

Cat. No.: B12797913
CAS No.: 117781-09-6
M. Wt: 253.29 g/mol
InChI Key: GJXFUTMBLXCJRJ-WUHRBBMRSA-N
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Description

N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol: is a synthetic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol typically involves the following steps:

    Starting Material: The synthesis begins with D-glucose.

    Protection: The hydroxyl groups of D-glucose are protected using acetonides or benzyl groups to prevent unwanted reactions.

    Reduction: The protected glucose is then reduced to form the corresponding alcohol.

    Cyclization: The alcohol undergoes cyclization to form a pyrrolidine ring.

    N-Benzylation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-substituted derivatives.

Mechanism of Action

N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol exerts its effects by mimicking the transition state of glycosidase-catalyzed reactions. It binds to the active site of glycosidases, inhibiting their activity and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological

Properties

CAS No.

117781-09-6

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

(2R,3S,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13+/m0/s1

InChI Key

GJXFUTMBLXCJRJ-WUHRBBMRSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O

Canonical SMILES

C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O

Origin of Product

United States

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